8-Hydroxy Warfarin-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy Warfarin-d5 is a labeled minor metabolite of Warfarin, specifically a deuterated form of 8-Hydroxy Warfarin. The presence of deuterium atoms makes it easier to identify and track in mass spectrometry analysis. This compound is used extensively in proteomics research and pharmacokinetic studies .
Scientific Research Applications
8-Hydroxy Warfarin-d5 has a wide range of scientific research applications:
Chemistry: Used in studying the metabolic pathways and kinetic characteristics of Warfarin.
Biology: Helps in understanding the biotransformation of Warfarin in biological systems.
Medicine: Utilized in pharmacokinetic studies to analyze drug-drug interactions and metabolic pathways.
Industry: Employed in the development of analytical methods for detecting Warfarin and its metabolites in various matrices .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Hydroxy Warfarin-d5 is generally prepared by chemical synthesis. One specific step involves replacing a hydrogen atom with a deuterium atom through a deuteration reaction in an appropriate substrate . The Fenton reaction is also utilized to insert hydroxylation into the parent compound, Warfarin, by hydroxyl and hydroperoxyl radicals generated by Fe2+/Fe3+ redox reaction with hydrogen peroxide .
Industrial Production Methods
Industrial production methods for this compound involve advanced oxidation processes and multiple reaction monitoring using gas chromatography-mass spectrometry (GC-MS). The analytes are derivatized using trimethyl-3-trifluoromethyl phenyl ammonium hydroxide, and the derivatization yield of Warfarin is determined using isotopically labeled reference compounds .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy Warfarin-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different hydroxylated metabolites.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: Deuterium atoms can be substituted with hydrogen atoms or other isotopes.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions often involve specific pH levels, temperatures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various hydroxylated metabolites of Warfarin, such as 4′-hydroxy Warfarin and 10-hydroxy Warfarin .
Mechanism of Action
The mechanism of action of 8-Hydroxy Warfarin-d5 involves its role as a metabolite of Warfarin. Warfarin is a vitamin K antagonist that inhibits the production of vitamin K by vitamin K epoxide reductase. This inhibition affects the γ-carboxylation of coagulation factors VII, IX, X, and thrombin, leading to anticoagulant effects . The deuterated form, this compound, is used to study these pathways more precisely due to its distinct mass spectrometric properties .
Comparison with Similar Compounds
Similar Compounds
Warfarin-d5: Another deuterated form of Warfarin, used for similar analytical purposes.
8-Hydroxy Warfarin β-D-glucuronide: A glucuronidated metabolite of 8-Hydroxy Warfarin.
Synthetic Coumarin Derivatives: Various coumarin-based compounds with anticoagulation and antiplatelet aggregation properties.
Uniqueness
8-Hydroxy Warfarin-d5 is unique due to its specific labeling with deuterium, which allows for precise tracking and identification in mass spectrometry. This makes it particularly valuable in pharmacokinetic studies and proteomics research .
Properties
CAS No. |
94820-66-3 |
---|---|
Molecular Formula |
C9H11O5D5 |
Molecular Weight |
329.37 |
IUPAC Name |
4,8-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one |
InChI |
InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/i2D,3D,4D,6D,7D |
SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O |
Appearance |
White Solid |
melting_point |
187-189 °C |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
17834-04-7 (unlabelled) |
Synonyms |
4,8-Dihydroxy-3-[3-oxo-1-(phenyl-d5)-butyl]-2H-1-benzopyran-2-one; 3-(α-Αcetonylbenzyl)-4,8-dihydroxycoumarin-d5 |
tag |
Warfarin Impurities |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.